molecular formula C15H16N2O3 B2928797 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde CAS No. 433953-25-4

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

Cat. No. B2928797
CAS RN: 433953-25-4
M. Wt: 272.304
InChI Key: NUFAADLKUKWCSN-UHFFFAOYSA-N
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Description

“7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of quinoline derivatives like “7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” often involves the use of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. Quinoline derivatives, such as 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde, have shown activity against both Gram-positive and Gram-negative bacterial strains. They are considered for development as broad-spectrum bactericidal agents .

Antioxidant Properties

The antioxidant capabilities of quinoline compounds are significant due to their radical scavenging activities. These properties are measured using assays like DPPH, and compounds in this class have demonstrated IC50 values ranging from 5.31 to 16.71 μg/mL, indicating their potential as antioxidants .

Molecular Docking Studies

In silico molecular docking studies are crucial for predicting the interaction of compounds with biological targets. This compound has shown binding affinities ranging from −6.1 to −7.4 kcal/mol against E. coli DNA gyrase B and human topoisomerase IIα, which are important targets in antibacterial and anticancer research, respectively .

Drug Development

Due to its compliance with Lipinski’s rule of five, 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a promising candidate for drug development. Its molecular structure allows for good bioavailability and low toxicity, making it a suitable lead compound .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its aldehyde group can undergo reactions to form carboxylic acids or imines, which are key intermediates in constructing complex organic molecules .

properties

IUPAC Name

7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFAADLKUKWCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

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